

# Titration of iodine with sodium thiosulfate in analytical chemistry experiments

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# Application Notes and Protocols: Titration of lodine with Sodium Thiosulfate

Audience: Researchers, scientists, and drug development professionals.

## Introduction

lodometric titration is a versatile and widely used analytical technique in various fields, including pharmaceutical analysis, food science, and environmental monitoring.[1][2][3] This method is a type of redox titration where the concentration of an analyte is determined by reacting it with an excess of iodide ions to liberate iodine, which is then titrated with a standard solution of **sodium thiosulfate**.[2][3] The endpoint of the titration is typically detected using a starch indicator, which forms a distinct blue-black complex with iodine.[4][5] This document provides detailed protocols for the preparation of reagents, the standardization of the **sodium thiosulfate** solution, and the titration procedure itself.

# Principle of the Reaction

The titration is based on the reaction between iodine (I<sub>2</sub>) and **sodium thiosulfate** (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), where iodine is reduced to iodide ions (I<sup>-</sup>) and thiosulfate is oxidized to tetrathionate ions (S<sub>4</sub>O<sub>6</sub><sup>2-</sup>).[6]

The overall reaction is as follows:



$$2S_2O_3^{2-}(aq) + I_2(aq) \rightarrow S_4O_6^{2-}(aq) + 2I^{-}(aq)[6]$$

Initially, the iodine solution has a golden-brown color which fades to a pale yellow as the **sodium thiosulfate** is added.[4] When the solution is pale yellow, starch indicator is added, forming a deep blue-black complex with the remaining iodine.[4][5] The titration is continued until the blue color disappears, indicating that all the iodine has reacted.[4]

## **Experimental Protocols**

- Procedure: Dissolve approximately 24.8 g of **sodium thiosulfate** pentahydrate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>·5H<sub>2</sub>O) in freshly boiled and cooled deionized water.[7][8] Add about 0.2 g of sodium carbonate as a stabilizer to prevent decomposition.[8][9] Make up the volume to 1000 mL in a volumetric flask and mix thoroughly.[7][9] It is recommended to let the solution stand for at least an hour before standardization.[9]
- Storage: Store the solution in a dark, well-stoppered bottle.[10]
- Procedure: Dissolve approximately 14 g of iodine in a solution of 36 g of potassium iodide (KI) in 100 mL of deionized water.[11][12] Potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I<sub>3</sub><sup>-</sup>).[13] After the iodine has completely dissolved, add three drops of hydrochloric acid and dilute to 1000 mL with deionized water.[11][12]
- Storage: Store in a dark, glass-stoppered bottle to prevent loss of iodine due to volatility.[10]
- Procedure: Make a smooth paste of 1 g of soluble starch with a small amount of cold deionized water.[10][14] Pour this paste, with constant stirring, into 100 mL of boiling deionized water.[10][14] Boil for about one minute and then cool.[10] A preservative such as salicylic acid or a pinch of mercuric iodide can be added to prolong the shelf life.[10][15]
- Note: It is often recommended to prepare the starch solution fresh on the day of use.[14][15]

The **sodium thiosulfate** solution must be standardized against a primary standard. Potassium iodate (KIO<sub>3</sub>) or potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>) are commonly used for this purpose.[7][8][10]

• Principle: Potassium iodate, a strong oxidizing agent, reacts with excess potassium iodide in an acidic medium to liberate a known amount of iodine.[7][16] This liberated iodine is then



### titrated with the **sodium thiosulfate** solution.[7]

- Reaction 1: KIO<sub>3</sub> + 5KI + 3H<sub>2</sub>SO<sub>4</sub> → 3I<sub>2</sub> + 3K<sub>2</sub>SO<sub>4</sub> + 3H<sub>2</sub>O[7]
- Reaction 2: 2Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> + I<sub>2</sub> → Na<sub>2</sub>S<sub>4</sub>O<sub>6</sub> + 2NaI[7]

#### Protocol:

- Accurately weigh about 0.10-0.15 g of dry primary standard potassium iodate and dissolve it in about 40 mL of freshly boiled distilled water in a conical flask.[17]
- Add 2 g of iodate-free potassium iodide and 10 mL of 1 M hydrochloric acid or 5 mL of dilute sulfuric acid.[7][17]
- Stopper the flask and allow the reaction to proceed in the dark for about 10 minutes. [7][9]
- Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution becomes a pale yellow color.[4][15]
- Add 2-3 mL of starch indicator solution, which will turn the solution deep blue.[7][15]
- Continue the titration dropwise, with constant swirling, until the blue color completely disappears, leaving a colorless solution.[4][15]
- Repeat the titration at least twice more to obtain concordant results (titers agreeing to within 0.1 cm³).[4]

#### Protocol:

- Pipette a known volume (e.g., 25.00 mL) of the iodine solution into a conical flask.
- Titrate with the standardized **sodium thiosulfate** solution from a burette.[4]
- As the endpoint is approached, the golden-brown color of the iodine solution will fade to a
  pale yellow.[4]
- At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color.[4]



- Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears and the solution becomes colorless.[4]
- Record the final burette reading. Repeat the titration to ensure consistent results.

## **Data Presentation**

Table 1: Standardization of 0.1 M Sodium Thiosulfate Solution with Potassium Iodate

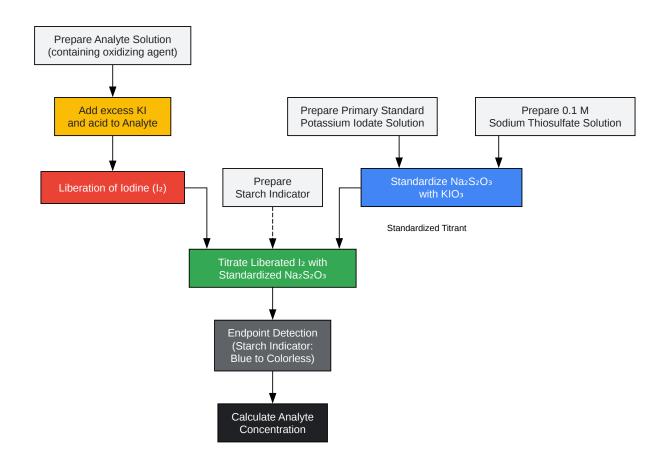
Trial	Mass of KIO₃ (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ used (mL)
1	_			
2	_			
3	_			
Average	_			

Table 2: Titration of Iodine Solution with Standardized Sodium Thiosulfate

Trial	Volume of lodine Solution (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of Na₂S₂O₃ used (mL)
1	25.00			
2	25.00	_		
3	25.00	_		
Average		_		

## **Visualizations**

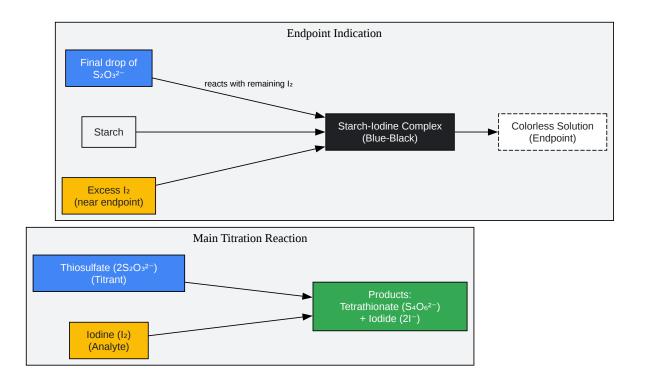




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Caption: Workflow for Iodometric Titration.





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Caption: Chemical Reaction Pathway of the Titration.

# **Applications**

lodometric titrations are extensively used in various analytical applications:

- Pharmaceutical Analysis: This method is employed to determine the purity and stability of drugs.[2][3] For example, it can be used for the estimation of Vitamin C.[18]
- Environmental Analysis: It is used to determine the concentration of oxidizing agents such as chlorine in water samples.[2]



- Food Industry: Iodometry is used for quality control, such as determining the concentration of sulfites in food and beverages.[19]
- Metallurgy: It can be used to determine the percentage of copper in alloys like brass.[1] The
  alloy is dissolved, and the resulting Cu<sup>2+</sup> ions are reacted with excess iodide to liberate
  iodine, which is then titrated.[1]
- Determination of Oxidizing Agents: This technique is suitable for quantifying various oxidizing agents, including potassium dichromate and hydrogen peroxide.[2][20]

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